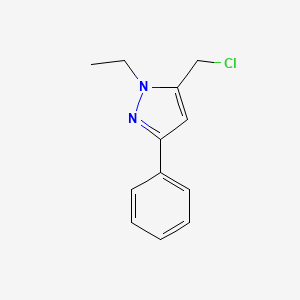

5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole

Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound represents a trisubstituted pyrazole derivative characterized by specific substitution patterns that define its chemical identity and reactivity profile. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound features a five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, with three distinct substituent groups positioned at carbons 3 and 5, and nitrogen 1 of the pyrazole core.

The systematic name reflects the precise positioning of each functional group within the heterocyclic framework. The chloromethyl substituent occupies position 5 of the pyrazole ring, providing a reactive site that enables further chemical transformations and synthetic elaborations. The ethyl group attached to nitrogen atom 1 serves as an alkylating component that influences the compound's electronic properties and solubility characteristics. The phenyl substituent at position 3 introduces aromatic character and extends the conjugated system, contributing to the overall stability and spectroscopic properties of the molecule.

Table 1: Fundamental Chemical Properties of this compound

The structural architecture of this compound follows established patterns observed in substituted pyrazole derivatives, where electron-withdrawing and electron-donating groups create specific electronic environments that influence both chemical reactivity and biological activity. The presence of the chloromethyl functionality introduces electrophilic character that facilitates nucleophilic substitution reactions, while the phenyl group provides stabilization through resonance effects. The ethyl substituent on the pyrazole nitrogen contributes to the compound's lipophilicity and may influence its interaction with biological targets or synthetic reagents.

Historical Context in Heterocyclic Chemistry Research

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who introduced the term pyrazole in 1883 and established fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. Knorr's initial investigations involved the reaction of β-diketone compounds with hydrazine derivatives, yielding substituted pyrazole products that demonstrated the potential for systematic structural modification and functional group incorporation.

Building upon Knorr's foundational contributions, Hans von Pechmann developed complementary synthetic approaches in 1898, notably the synthesis of pyrazole from acetylene and diazomethane. These early methodological advances established the conceptual framework for understanding pyrazole formation mechanisms and provided the theoretical foundation for subsequent developments in substituted pyrazole synthesis. The historical progression from simple pyrazole derivatives to complex polysubstituted variants like this compound reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design.

The emergence of substituted pyrazoles as research targets gained momentum throughout the late nineteenth and early twentieth centuries, driven by recognition of their potential applications in medicinal chemistry and materials science. The systematic exploration of substitution patterns and their effects on chemical and biological properties led to the development of numerous synthetic methodologies, including cyclocondensation reactions, Vilsmeier-Haack procedures, and transition metal-catalyzed transformations. These methodological advances enabled the preparation of increasingly complex pyrazole derivatives with precisely controlled substitution patterns.

Contemporary research in pyrazole chemistry continues to build upon these historical foundations, with modern synthetic methods enabling the efficient preparation of compounds like this compound through optimized reaction conditions and improved selectivity. The historical context of pyrazole development provides essential perspective for understanding current research directions and the continued significance of these heterocyclic compounds in chemical research and development.

Position Within Pyrazole Derivative Taxonomy

Within the comprehensive taxonomy of pyrazole derivatives, this compound occupies a specific position as a 1,3,5-trisubstituted pyrazole featuring both aliphatic and aromatic substituents. This compound belongs to the broader class of substituted pyrazoles that demonstrate the characteristic five-membered heterocyclic structure containing two adjacent nitrogen atoms, distinguishing it from other azole derivatives such as imidazoles, oxazoles, and thiazoles.

The taxonomic classification of pyrazole derivatives generally follows substitution patterns and the nature of attached functional groups. This compound falls within the category of N-alkylated pyrazoles due to the ethyl substituent on nitrogen 1, which differentiates it from N-unsubstituted pyrazoles that exhibit tautomeric behavior between 3(5)-substituted forms. The presence of the phenyl group at position 3 places this compound among aryl-substituted pyrazoles, a subclass known for enhanced stability and distinctive electronic properties compared to purely aliphatic derivatives.

Table 2: Taxonomic Classification of this compound

| Classification Level | Category | Defining Features |

|---|---|---|

| Ring System | Five-membered heterocycle | Two nitrogen atoms at positions 1,2 |

| Substitution Pattern | 1,3,5-Trisubstituted | Substituents at nitrogen 1, carbon 3, carbon 5 |

| Nitrogen Substitution | N-Alkylated | Ethyl group prevents tautomerism |

| Carbon Substitution | Mixed aliphatic-aromatic | Chloromethyl (position 5), phenyl (position 3) |

| Functional Group Class | Halogenated pyrazole | Chlorine-containing reactive site |

The compound's position within pyrazole taxonomy is further defined by the presence of the chloromethyl functionality, which classifies it among halogenated pyrazole derivatives. This subclass is characterized by enhanced reactivity due to the electron-withdrawing nature of halogen substituents and their utility as synthetic intermediates for further chemical transformations. The specific combination of chloromethyl, ethyl, and phenyl substituents creates a unique structural motif that distinguishes this compound from other members of the pyrazole family.

Comparative analysis with related pyrazole derivatives reveals structural relationships that inform understanding of chemical behavior and potential applications. For instance, compounds such as 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride and 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole share the chloromethyl and ethyl substitution pattern but differ in their third substituent, providing opportunities for structure-activity relationship studies. These structural comparisons highlight the systematic nature of pyrazole derivative development and the importance of precise substitution pattern control in achieving desired chemical and biological properties.

Properties

IUPAC Name |

5-(chloromethyl)-1-ethyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEYGKVOGPUFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through several methods, often involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis typically includes the chloromethylation of pyrazole derivatives, which enhances their biological activity by introducing reactive functional groups.

Biological Activities

The biological activities of this compound are extensive, as outlined below:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloromethyl group enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. In vitro studies have demonstrated that compounds like this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

There is growing evidence supporting the anticancer activity of pyrazole derivatives. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related pyrazole derivative was found to exhibit IC50 values comparable to established chemotherapeutic agents against various cancer cell lines .

4. Monoamine Oxidase Inhibition

Some pyrazole compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating depression and other mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with chloromethyl and phenyl substituents, which contribute to its reactivity and biological properties. The presence of the chloromethyl group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Chemistry

5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : The compound can be transformed into various bioactive molecules.

- Agrochemicals : It is used in developing pesticides and herbicides due to its potential biological activity.

Biology

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. aureus.

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| P. aeruginosa | 25 |

| S. aureus | 50 |

- Anti-inflammatory Properties : Pyrazole compounds have been investigated for their ability to modulate inflammatory responses, making them candidates for anti-inflammatory drug development.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : It acts as a scaffold for designing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

- Therapeutic Applications : Its derivatives have shown potential as analgesics and anti-inflammatory agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain modifications enhanced their efficacy against E. coli and S. aureus, demonstrating the potential of pyrazole derivatives in combating bacterial infections .

Case Study 2: Anti-inflammatory Activity

Research by Argade et al. focused on synthesizing novel pyrazole compounds with anti-inflammatory properties. The study revealed that some compounds exhibited comparable activity to established anti-inflammatory drugs like indomethacin, highlighting their therapeutic potential .

Industry Applications

In addition to its scientific applications, this compound is utilized in:

- Specialty Chemicals Production : Its unique properties allow for the creation of materials with specific characteristics.

- Agrochemical Formulations : The compound's efficacy in biological applications makes it suitable for use in agricultural products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles, enabling the introduction of functional groups.

Key Findings :

-

Substitution with amines proceeds efficiently under mild basic conditions, yielding aminomethyl derivatives with moderate to high yields .

-

Thiols require stronger bases (e.g., NaH) to generate thioether linkages, critical for agrochemical applications.

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a methylene (=CH2) moiety.

| Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| KOtBu | DMSO | 100°C | 5-Methylene-1-ethyl-3-phenyl-1H-pyrazole | |

| DBU | Toluene | 80°C | Pyrazole-fused cycloalkene |

Mechanistic Insight :

Elimination generates reactive intermediates, such as pyrazole-annulated alkenes, which participate in cycloaddition or polymerization reactions .

Oxidation and Reduction

The chloromethyl group exhibits limited redox activity but can be transformed under controlled conditions.

Challenges :

Oxidation to carboxylic acids is inefficient due to steric hindrance from the phenyl and ethyl groups . Reduction to methyl derivatives is more practical for pharmaceutical intermediates.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Catalyst | Ligand | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | XPhos | Arylboronic acid | 5-Arylmethyl-1-ethyl-3-phenyl-1H-pyrazole | 75% | |

| NiCl2(dppe) | — | Alkynyl trifluoroborate | 5-Alkynylmethyl derivatives | 60% |

Applications :

These reactions facilitate the synthesis of biaryl and alkynyl motifs for drug discovery .

Biological Activity Correlations

Derivatives synthesized via the above reactions exhibit notable bioactivity:

Structural Insights :

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Derivatives

| Compound Name | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|

| 5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole | 1-Ethyl, 3-phenyl, 5-chloromethyl | 220.69 (calc.) | Reactive chloromethyl; lipophilic |

| 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | 1,3-Dimethyl, 5-chloromethyl | 158.62 (calc.) | Smaller alkyl groups; higher volatility |

| 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl, 3-ethyl, 4-carbaldehyde | 248.70 (calc.) | Electron-withdrawing aldehyde group |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1-Phenyl, 3-methyl, 5-amino | 173.21 (calc.) | Hydrogen-bonding capability |

| 5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole | 1-Phenyl, 3-methyl, 4-nitro, 5-chloro | 237.64 | Strong electron-withdrawing nitro group |

Key Observations :

- Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., with amines or thiols), unlike derivatives with methyl or amino groups .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions compared to the target compound’s ethyl/phenyl substituents .

Physical and Chemical Properties

- Solubility: The phenyl and ethyl groups in the target compound enhance lipophilicity, reducing water solubility compared to amino-substituted derivatives (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole) .

- Thermal Stability : Nitro-substituted pyrazoles () exhibit lower thermal stability due to the nitro group’s propensity for decomposition, whereas chloromethyl derivatives are more stable .

- Crystallography : Pyrazole derivatives with planar substituents (e.g., phenyl in ) form stacked crystal structures, while bulky groups like ethyl may disrupt packing .

Preparation Methods

Pyrazole Core Formation

The synthesis of substituted pyrazoles typically starts from β-dicarbonyl compounds or related precursors which condense with hydrazines to form the pyrazole ring. The 1-ethyl and 3-phenyl substituents on the pyrazole ring are introduced either during ring formation or via subsequent alkylation and arylation steps.

Condensation of β-ketonitriles with hydrazines is a versatile method for pyrazole synthesis, as reported in the literature on 5-aminopyrazoles, which can be adapted for substituted pyrazoles.

Alternatively, the alkylation of pyrazole derivatives at the N-1 position is commonly achieved by reacting pyrazole esters or pyrazoles with alkyl halides (e.g., ethyl bromide) in the presence of bases in alcoholic solvents.

Chloromethylation at the 5-Position

The key functionalization to obtain 5-(chloromethyl) involves chloromethylation at the 5-position of the pyrazole ring:

This is typically achieved by halomethylation reactions , where a suitable methylating agent bearing a chlorine substituent (e.g., chloromethyl chloride or formaldehyde with hydrochloric acid) is reacted with the pyrazole under controlled conditions.

The reaction conditions must be optimized to ensure selective substitution at the 5-position without affecting other reactive sites.

Representative Synthetic Route

Based on the above principles and patent disclosures on related pyrazole derivatives, a plausible synthetic route for 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is as follows:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyrazole ring formation via β-diketone condensation | Phenyl-substituted β-diketone + hydrazine hydrate | Hydrazine hydrate, solvent | Condensation | High selectivity for pyrazole core | Requires pure precursors |

| N-1 Ethylation | Pyrazole or pyrazole ester | Ethyl bromide, sodium, ethanol | Alkylation | Straightforward, high yield | Requires inert atmosphere |

| Chloromethylation | 1-ethyl-3-phenylpyrazole | Chloromethyl chloride or formaldehyde/HCl | Halomethylation | Direct installation of chloromethyl group | Possible side reactions, needs optimization |

| Oxidative functionalization (alternative) | Pyrazole derivatives | Potassium persulfate, acid | Oxidation | Useful for other functionalizations | Not directly for chloromethylation |

Research Findings and Considerations

The preparation of this compound requires careful control of reaction conditions to achieve regioselectivity, especially during chloromethylation.

Alkylation at N-1 is well-established and provides good yields with ethyl bromide in alcoholic solvents.

The chloromethylation step is sensitive to acid concentration and temperature; optimized protocols are necessary to minimize by-products.

Literature and patent sources emphasize the importance of purification steps post-reaction, such as recrystallization or chromatography, to isolate the target compound in high purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Vilsmeier-Haack reaction : Introduce formyl groups to pyrazole precursors under POCl₃/DMF conditions, followed by chloromethylation using chlorinating agents (e.g., SOCl₂) .

- Nucleophilic substitution : React 5-hydroxymethyl-pyrazole derivatives with HCl or PCl₃ to install the chloromethyl group .

- Condensation reactions : Use Knoevenagel-type reactions with ethyl cyanoacetate to functionalize the pyrazole core, optimizing temperature (0–5°C) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to assign substituent positions (e.g., chloromethyl δ ~4.5 ppm for CH₂Cl) .

- Single-crystal X-ray diffraction : Use SHELX (SHELXL/SHELXS) for refinement, with WinGX for data processing. Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₂ClN₂: 231.0754) .

Q. How does the chloromethyl group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The chloromethyl (–CH₂Cl) moiety enables:

- Nucleophilic substitution : React with amines (e.g., hydrazines) to form Schiff bases or thioethers, as seen in anticonvulsant analogs .

- Cross-coupling : Utilize Suzuki-Miyaura reactions with arylboronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

- Safety note : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Target selection : Focus on enzymes like carbonic anhydrase (CA) or cyclooxygenase (COX), where pyrazole derivatives show inhibition .

- Workflow :

Generate 3D structures from SMILES (e.g., COc1ccc(cc1)n2nc(cc2c3ccc(Cl)cc3)C(F)(F)F) using Avogadro .

Dock into protein active sites (PDB: 1CXZ for CA) via AutoDock Vina, prioritizing binding energy (ΔG < -7 kcal/mol) .

Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazoles?

- Methodological Answer :

- Meta-analysis : Compare substituent effects (e.g., –Cl vs. –CF₃) on bioactivity using cheminformatics tools (e.g., RDKit). For example, –CF₃ groups enhance hydrophobic interactions but may reduce solubility .

- Assay standardization : Re-evaluate conflicting anticonvulsant data (MES vs. pentylenetetrazol models) under controlled conditions (dose, solvent, animal strain) .

- Crystallographic insights : Correlate bioactivity with molecular conformation; e.g., planar pyrazole rings improve CA binding .

Q. How can synthetic routes be optimized for high-yield, scalable production?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using a Taguchi matrix. For chloromethylation, optimize POCl₃ stoichiometry (1.2–1.5 eq.) to minimize diastereomers .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Vilsmeier-Haack), improving safety and yield (>80%) .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥99% purity .

Q. What computational methods are suitable for studying substituent effects on electronic properties?

- Methodological Answer :

- DFT calculations : Use Gaussian09 at B3LYP/6-31G(d) level to compute HOMO/LUMO energies. Chloromethyl groups lower LUMO, enhancing electrophilicity .

- QSAR modeling : Train models with descriptors (logP, polar surface area) to predict cytotoxicity or metabolic stability .

- Electrostatic potential maps : Visualize electron-deficient regions (MEPs) to guide nucleophilic attack sites .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for pyrazole derivatives with identical substituents?

- Methodological Answer :

- Crystal polymorphism : Characterize polymorphs via PXRD; e.g., Form I (monoclinic) vs. Form II (triclinic) may alter solubility and bioavailability .

- Stereochemical factors : Chiral impurities in synthesis (e.g., from asymmetric chloromethylation) can skew bioassay results .

- Assay interference : Test for false positives (e.g., fluorescence quenching in FRET assays) via counter-screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.